REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([C:11]([F:14])([F:13])[F:12])[N:3]=1.[H][H]>C(OCC)(=O)C.[Pt](=O)=O>[NH2:8][C:7]1[C:2]([Cl:1])=[N:3][C:4]([C:11]([F:13])([F:12])[F:14])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1[N+](=O)[O-])C(F)(F)F
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1)C(F)(F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mol | |
AMOUNT: MASS | 19.5 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |